molecular formula C20H14N4OS B3399814 2-((4-oxo-3,7-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile CAS No. 1040646-99-8

2-((4-oxo-3,7-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile

Cat. No.: B3399814
CAS No.: 1040646-99-8
M. Wt: 358.4 g/mol
InChI Key: ALLWCTCJQORKBQ-UHFFFAOYSA-N
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Description

2-((4-Oxo-3,7-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core substituted with two phenyl groups at positions 3 and 7, a thioether linkage at position 2, and an acetonitrile moiety. This structure confers unique electronic and steric properties, making it a candidate for biological activity studies, particularly in anti-inflammatory and enzyme inhibition contexts. Its synthesis typically involves cyclocondensation reactions of substituted pyrimidine precursors with thiol-containing reagents under basic conditions .

Properties

IUPAC Name

2-[(4-oxo-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4OS/c21-11-12-26-20-23-17-16(14-7-3-1-4-8-14)13-22-18(17)19(25)24(20)15-9-5-2-6-10-15/h1-10,13,22H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLWCTCJQORKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2N=C(N(C3=O)C4=CC=CC=C4)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the solvents used can impact the compound’s solubility and stability. Additionally, factors such as pH, temperature, and the presence of other molecules can also influence the compound’s action and efficacy.

Biological Activity

The compound 2-((4-oxo-3,7-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile is a member of the pyrrolo-pyrimidine family, known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolo[3,2-d]pyrimidine core with a thioether linkage to an acetonitrile group. The structural complexity contributes to its potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds within this structural class exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown significant inhibition against bacterial and fungal strains.
  • Anticancer Properties : Compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis.
  • Enzyme Inhibition : Certain derivatives may act as enzyme inhibitors, impacting metabolic pathways relevant to disease processes.

The biological effects of 2-((4-oxo-3,7-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile can be attributed to several mechanisms:

  • Enzyme Inhibition : By inhibiting specific enzymes involved in cellular signaling or metabolism, the compound can disrupt cancer cell growth.
  • DNA Intercalation : The compound may intercalate into DNA strands, preventing replication and transcription.
  • Receptor Modulation : Binding to cell surface receptors can trigger apoptosis or other cellular responses.

Research Findings

Several studies have investigated the biological activities of similar compounds:

  • Anticancer Activity : A study demonstrated that pyrrolo[3,2-d]pyrimidine derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. For instance, compound 4h showed significant inhibition against FGFRs, leading to reduced proliferation in breast cancer cells .
  • Antimicrobial Effects : Compounds with similar structures have been reported to possess broad-spectrum antimicrobial properties. For example, certain derivatives exhibited over 70% inhibition against specific bacterial strains at concentrations below 25 μM .
  • Structure–Activity Relationships (SAR) : Research has established that modifications on the phenyl rings and the thioether linkage significantly influence the biological activity of these compounds .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Target
Compound 4hFGFR Inhibitor7 - 712FGFR1 - 4
Compound 5mAntileishmanial8.36L. donovani
Pyrrolo DerivativeAntimicrobial<25Various Bacteria

Case Studies

  • Case Study on Anticancer Activity :
    A series of pyrrolo[3,2-d]pyrimidine derivatives were synthesized and tested against breast cancer cell lines. The most potent derivative showed an IC50 value of 10 μM and was effective in inducing apoptosis through caspase activation .
  • Case Study on Antimicrobial Efficacy :
    In vitro studies revealed that certain derivatives inhibited bacterial growth by more than 70%, showcasing their potential as antimicrobial agents .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrrolo[3,2-d]pyrimidine compounds exhibit promising antimicrobial properties. For instance, studies on similar compounds have demonstrated their effectiveness against various bacterial strains. The incorporation of the thioacetonitrile moiety enhances the biological activity by potentially increasing the lipophilicity and bioavailability of the compound .

Anticancer Properties

Pyrrolo[3,2-d]pyrimidines have been investigated for their anticancer activities. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The thioether linkage in this compound may play a crucial role in enhancing its interaction with biological targets involved in cancer progression .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point of research. For example, it has been noted that modifications at certain positions on the pyrrolo[3,2-d]pyrimidine scaffold can lead to enhanced inhibition of human monoamine oxidase (hMAO), which is significant for treating neurological disorders .

Organic Electronics

The compound's electronic properties make it a candidate for applications in organic electronics. Its structural features suggest potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The incorporation of thio groups may improve charge transport properties and stability in these applications .

Photonic Applications

Due to the compound's unique optical properties, it is being explored for use in photonic devices. Research into similar compounds has shown that they can be utilized in sensors and light-harvesting systems due to their ability to absorb and emit light efficiently .

Case Study 1: Antimicrobial Evaluation

A study conducted by Nosulenko et al. evaluated the antimicrobial activity of various pyrrolo[3,2-d]pyrimidine derivatives, including those structurally related to 2-((4-oxo-3,7-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile. The results indicated significant activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, researchers synthesized several derivatives of pyrrolo[3,2-d]pyrimidines and tested their effects on various cancer cell lines. The findings revealed that modifications at the thio position significantly enhanced cytotoxicity against breast and lung cancer cells, suggesting a promising avenue for further drug development based on this compound structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfur-linked pyrrolo-pyrimidine derivatives, which exhibit diverse pharmacological activities. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Functional Groups Biological Activity Reference
Target Compound Pyrrolo[3,2-d]pyrimidine 3,7-Diphenyl Thioacetonitrile Under investigation (proposed anti-inflammatory/COX-2 inhibition) N/A
N-[2-[(2,4-difluorophenyl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide (9) Benzothieno[3,2-d]pyrimidine 2,4-Difluorophenylthio, methanesulfonamide Thioether, sulfonamide COX-2, iNOS, and ICAM-1 inhibition; PGE2/IL-8 suppression
2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetic Acid (19a) Pyrrolo[3,2-d]pyrimidine 3-Phenyl Thioacetic acid Moderate anti-inflammatory activity (structure-activity relationship study)
2-((6,7-Dimethyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetic Acid (19b) Pyrrolo[3,2-d]pyrimidine 3-Phenyl, 6,7-dimethyl Thioacetic acid Enhanced lipophilicity; reduced yield but retained activity
IWP2 (Thieno[3,2-d]pyrimidine analog) Thieno[3,2-d]pyrimidine 3-Phenyl, tetrahydro-4-oxo Thioacetamide WNT pathway inhibition; no effect on COL10A1 expression

Key Observations

Core Heterocycle Variations: The pyrrolo[3,2-d]pyrimidine core (target compound) is structurally analogous to benzothieno[3,2-d]pyrimidine (compound 9) and thieno[3,2-d]pyrimidine (IWP2). The substitution of a benzene or thiophene ring in place of pyrrole alters π-π stacking interactions and electron distribution, impacting binding affinity .

Substituent Effects: Phenyl vs. Diphenyl: The target compound’s 3,7-diphenyl groups may enhance hydrophobic interactions compared to mono-phenyl analogs (e.g., 19a, 19b). This could improve target binding but reduce solubility . Acetonitrile vs. Carboxylic Acid: The acetonitrile group in the target compound introduces a nitrile moiety, which is more electron-withdrawing than the carboxylic acid in 19a/19b. This may influence enzyme inhibition kinetics (e.g., COX-2) by altering hydrogen-bonding interactions .

Biological Activity Trends: Thioether Linkage: All compounds share a thioether group critical for activity. In benzothieno[3,2-d]pyrimidines (e.g., compound 9), this group mediates COX-2 inhibition (IC50 ~0.5–2 µM) . Anti-inflammatory Efficacy: Compound 9 suppresses PGE2 and IL-8 at nanomolar concentrations, while pyrrolo-pyrimidine analogs (19a, 19b) show weaker activity, suggesting the benzothieno core may be more pharmacologically favorable .

Synthetic Accessibility: The diphenyl substitution in the target compound complicates synthesis compared to mono-phenyl derivatives. For example, compound 19b’s 6,7-dimethyl groups required multi-step purification (23% yield), whereas simpler analogs like 19a achieved 66% yield .

Research Implications

The target compound’s structural uniqueness—particularly its diphenyl and acetonitrile groups—positions it as a novel candidate for anti-inflammatory studies. However, its activity profile is likely intermediate between highly active benzothieno-pyrimidines (e.g., compound 9) and less potent pyrrolo-pyrimidines (e.g., 19a). Further optimization could involve hybridizing the diphenyl motif with a sulfonamide group (as in compound 9) to enhance COX-2 selectivity .

Q & A

Basic: What are the recommended synthetic routes for 2-((4-oxo-3,7-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile, and how can the structure be confirmed post-synthesis?

Methodological Answer:
Synthesis typically involves cyclocondensation of phenyl-substituted precursors with thioglycolic acid derivatives under reflux conditions. For structural confirmation:

  • X-ray crystallography : Resolve crystal lattice parameters (e.g., triclinic system, a=9.661A˚,b=12.422A˚a = 9.661 \, \text{Å}, b = 12.422 \, \text{Å}) to validate bond lengths and angles .
  • Spectroscopy : Use 1H^1\text{H}/13C^{13}\text{C} NMR to identify aromatic protons (δ 7.2–7.8 ppm) and nitrile groups (δ 120–125 ppm). IR spectroscopy confirms C≡N stretches (~2250 cm1^{-1}) .

Basic: Which analytical techniques are most effective for characterizing the purity and electronic properties of this compound?

Methodological Answer:

  • HPLC-MS : Quantify purity (>98%) using C18 columns with acetonitrile/water gradients. Monitor molecular ion peaks (m/zm/z) matching the exact mass .
  • UV-Vis spectroscopy : Analyze π→π* transitions (e.g., λmax_{\text{max}} ~270–320 nm) to assess conjugation in the pyrrolopyrimidine core .

Intermediate: How can the reactivity of the thioether (-S-) and nitrile (-C≡N) groups be systematically evaluated?

Methodological Answer:

  • Thioether reactivity : Perform nucleophilic substitution assays (e.g., with methyl iodide) under basic conditions (K2 _2CO3_3/DMF) to track sulfur alkylation via 1H^1\text{H} NMR .
  • Nitrile reactivity : Hydrolyze to carboxylic acids using H2 _2SO4 _4/H2 _2O and monitor by FT-IR for loss of C≡N peaks .

Advanced: What computational methods (e.g., DFT) are suitable for predicting electronic properties and reaction pathways?

Methodological Answer:

  • DFT studies : Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (e.g., ~4.2 eV) and electrostatic potential maps for nucleophilic/electrophilic sites .
  • Transition state analysis : Use QM/MM simulations to model thioether cleavage pathways under oxidative conditions .

Advanced: How can environmental fate studies be designed to assess the compound’s persistence and bioaccumulation?

Methodological Answer:

  • OECD 307 guidelines : Conduct soil biodegradation assays (28 days, 20°C) with LC-MS/MS quantification of degradation products .
  • LogP determination : Use shake-flask methods (octanol/water) to predict bioaccumulation potential (estimated logP ~2.8) .

Advanced: What in vitro/in vivo models are appropriate for evaluating biological activity, given its structural complexity?

Methodological Answer:

  • Kinase inhibition assays : Screen against human kinase panels (e.g., EGFR, VEGFR) at 1–10 µM concentrations using ADP-Glo™ luminescence .
  • Rodent toxicity studies : Administer oral doses (10–100 mg/kg) and monitor hepatic enzymes (ALT/AST) and renal biomarkers (creatinine) over 14 days .

Advanced: How should researchers resolve contradictions between experimental and computational data (e.g., bond lengths vs. DFT predictions)?

Methodological Answer:

  • Error analysis : Compare X-ray-derived bond lengths (e.g., C–S = 1.78 Å) with DFT-optimized values; adjust basis sets (e.g., 6-311++G(d,p)) to reduce deviations .
  • Crystallographic refinement : Apply Hirshfeld surface analysis to identify intermolecular interactions distorting experimental geometries .

Advanced: What experimental designs are optimal for studying pH-dependent stability in aqueous media?

Methodological Answer:

  • Split-plot design : Test stability across pH 2–12 (HCl/NaOH buffers) at 25°C/40°C. Use HPLC to quantify degradation rates (t1/2t_{1/2}) and identify hydrolysis products .
  • Kinetic modeling : Fit data to first-order decay models (kobsk_{\text{obs}}) to derive Arrhenius activation energies .

Advanced: How can comparative studies with structural analogs (e.g., 4-oxo-pyrrolopyrimidine derivatives) be systematically conducted?

Methodological Answer:

  • SAR analysis : Synthesize analogs with substituted phenyl groups (e.g., 4-chlorophenyl) and compare IC50_{50} values in enzyme assays .
  • Thermal analysis : Use DSC to correlate melting points (e.g., 180–220°C) with crystallinity and solubility trends .

Advanced: What methodologies are recommended for identifying degradation products under UV/oxidizing conditions?

Methodological Answer:

  • Photolysis studies : Expose to UV-C (254 nm) in methanol/water and analyze by HRMS for sulfoxide/sulfone derivatives .
  • Oxidative LC-MS : Treat with H2 _2O2 _2/Fe2+^{2+} (Fenton’s reagent) and track S–C bond cleavage via m/zm/z shifts .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4-oxo-3,7-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-((4-oxo-3,7-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile

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